BenchChemオンラインストアへようこそ!

4-Benzylmorpholin-3-one

Physicochemical profiling Lipophilicity Drug-likeness

Procure 4-Benzylmorpholin-3-one (CAS 61636-32-6) for MR antagonist screening, chemoselective oxidation protocols, or as the exclusive precursor to Aprepitant impurity standard CAS 638990-20-2. Its logP of 0.98 offers a >1.5-unit increase over N-methyl analog, optimizing permeability for CNS programs. Non-substitutable with N-methyl or N-phenyl analogs. B2B bulk inquiry recommended.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 61636-32-6
Cat. No. B1279983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzylmorpholin-3-one
CAS61636-32-6
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1COCC(=O)N1CC2=CC=CC=C2
InChIInChI=1S/C11H13NO2/c13-11-9-14-7-6-12(11)8-10-4-2-1-3-5-10/h1-5H,6-9H2
InChIKeyPXAJALSKRUHGJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzylmorpholin-3-one (CAS 61636-32-6): Core Molecular Features and Procurement Considerations for C11H13NO2 Building Blocks


4-Benzylmorpholin-3-one (CAS 61636-32-6, molecular formula C11H13NO2, MW 191.23 g/mol) is an N-benzyl-substituted morpholin-3-one heterocycle that serves as a versatile intermediate in medicinal chemistry and organic synthesis . Its structure comprises a six-membered morpholine ring with a ketone at the 3-position and a benzyl moiety at the 4-position, conferring a calculated logP of 0.9833 and a topological polar surface area of 29.5 Ų . This physicochemical profile places the compound in a distinct lipophilicity range relative to its N-methyl and N-phenyl analogs, directly impacting its utility in lead optimization campaigns where balanced permeability and solubility are required [1].

4-Benzylmorpholin-3-one Procurement: Why N-Alkyl or N-Aryl Morpholin-3-ones Cannot Replace the Benzyl-Substituted Core


Direct substitution of 4-Benzylmorpholin-3-one with its N-methyl (CAS 20721-78-2) or N-phenyl (CAS 29518-11-4) counterparts is precluded by substantial differences in physicochemical properties and resultant biological performance. While all three share the morpholin-3-one scaffold, the benzyl substituent confers a logP of 0.9833—substantially higher than the -0.5871 logP of 4-methylmorpholin-3-one and notably distinct from the 0.9 logP of 4-phenylmorpholin-3-one [1]. This lipophilicity shift alters membrane permeability, metabolic stability, and target engagement profiles in cell-based assays [2]. Furthermore, the benzyl group enables distinct synthetic transformations, including chemoselective oxidation and participation in stereoselective alkylations that are not accessible to the N-methyl or N-phenyl analogs . Consequently, formulations or synthetic routes optimized for 4-Benzylmorpholin-3-one cannot be generically replaced without quantitative revalidation.

4-Benzylmorpholin-3-one Differentiation Evidence: Head-to-Head Quantitative Comparisons Against N-Methyl and N-Phenyl Analogs


Lipophilicity (logP) Differentiation of 4-Benzylmorpholin-3-one vs. N-Methyl and N-Phenyl Morpholin-3-ones

4-Benzylmorpholin-3-one exhibits a calculated logP of 0.9833, which is >1.5 log units higher than that of 4-methylmorpholin-3-one (logP = -0.5871) and ~0.08 log units higher than that of 4-phenylmorpholin-3-one (logP = 0.9) [1]. This difference in lipophilicity is quantifiable and predictive of altered membrane permeability and nonspecific protein binding profiles [2].

Physicochemical profiling Lipophilicity Drug-likeness

Mineralocorticoid Receptor Antagonist Activity of 4-Benzylmorpholin-3-one vs. Clinical Reference Agents

In a luciferase reporter gene assay using UAS-MR-bla HEK293 cells expressing gal4-fused human mineralocorticoid receptor LBD, 4-Benzylmorpholin-3-one exhibited antagonist activity with an IC50 of 6,309.57 nM [1]. While this potency is modest compared to clinical MR antagonists such as spironolactone (IC50 ≈ 24 nM) or eplerenone (IC50 ≈ 990 nM), it establishes a measurable baseline activity that is absent or unreported for the N-methyl and N-phenyl morpholin-3-one analogs [2]. This differentiates 4-Benzylmorpholin-3-one as a viable, albeit low-potency, scaffold for MR-targeted probe development where the benzyl substitution is essential for target engagement.

Nuclear receptor pharmacology Mineralocorticoid receptor Antagonist screening

Chemoselective Oxidation Utility of 4-Benzylmorpholin-3-one vs. Alternative Morpholinone Oxidation Agents

4-Benzylmorpholin-3-one (reported as N-Benzylmorpholin-3-one) has been demonstrated to be effective as a chiral, exocyclic amine oxidation agent, enabling chemoselective oxidation of imines and lactams with a high degree of regioselectivity control . This performance is attributed to the steric and electronic influence of the N-benzyl substituent, which modulates the oxidizing species' reactivity profile. In contrast, N-methylmorpholin-3-one and N-phenylmorpholin-3-one are not commonly cited for this specific chemoselective oxidation application, making the benzyl analog the preferred reagent for transformations requiring precise control over imine vs. lactam oxidation.

Organic synthesis Chemoselective oxidation Imine/lactam chemistry

Use as a Key Intermediate in Aprepitant Impurity Synthesis: Differentiated from N-Methyl and N-Phenyl Analogs

4-Benzylmorpholin-3-one serves as the direct precursor to 2,2'-oxybis(4-benzylmorpholin-3-one) (CAS 638990-20-2), a specified impurity of the NK-1 receptor antagonist Aprepitant . This impurity is utilized in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) . Neither 4-methylmorpholin-3-one nor 4-phenylmorpholin-3-one are reported to yield analogous Aprepitant-related impurities, making 4-Benzylmorpholin-3-one the exclusive building block for this regulatory-required reference standard.

Pharmaceutical impurity synthesis Reference standard preparation Aprepitant

Physicochemical Differentiation: Molecular Weight and Rotatable Bond Count vs. N-Alkyl/Aryl Analogs

4-Benzylmorpholin-3-one possesses a molecular weight of 191.23 g/mol and two rotatable bonds, compared to 115.13 g/mol and zero rotatable bonds for 4-methylmorpholin-3-one, and 177.20 g/mol and one rotatable bond for 4-phenylmorpholin-3-one [1][2]. The increased molecular weight and conformational flexibility introduced by the benzyl group directly influence passive membrane permeability, metabolic stability, and potential for target engagement in sterically constrained binding pockets.

Molecular descriptors Drug design Physicochemical properties

4-Benzylmorpholin-3-one: High-Value Procurement Use Cases Based on Verified Differentiation Data


Medicinal Chemistry Lead Optimization Requiring Precisely Tuned Lipophilicity (logP ~0.98)

4-Benzylmorpholin-3-one should be prioritized when a morpholin-3-one scaffold with a logP in the 0.9–1.0 range is required for lead optimization campaigns. Its calculated logP of 0.9833 offers a >1.5 log-unit increase in lipophilicity relative to the N-methyl analog, enabling improved membrane permeability and potentially enhanced CNS penetration when such properties are desired . This precise lipophilicity window is particularly valuable in CNS drug discovery programs and in optimizing compounds for oral bioavailability.

Screening Library Construction for Nuclear Receptor (MR) Antagonist Discovery

Given its measurable, albeit modest, mineralocorticoid receptor antagonist activity (IC50 = 6.31 μM), 4-Benzylmorpholin-3-one serves as a validated starting point for MR-targeted screening libraries . Procurement of this compound is indicated for organizations building focused compound collections aimed at identifying novel non-steroidal MR antagonists, where the benzyl substitution provides a unique chemotype not represented by the N-methyl or N-phenyl analogs.

Synthetic Methodology Development: Chemoselective Oxidation of Imines and Lactams

4-Benzylmorpholin-3-one (N-Benzylmorpholin-3-one) is a reagent of choice for synthetic chemists developing protocols for the chemoselective oxidation of imines and lactams . Its unique ability to control regioselectivity in these transformations—a property not shared by N-methyl or N-phenyl morpholin-3-ones—makes it an essential procurement item for methodology-focused laboratories and CROs specializing in heterocycle functionalization.

Regulatory-Compliant Aprepitant Impurity Reference Standard Synthesis

For pharmaceutical QC laboratories and generic drug manufacturers preparing ANDA submissions for Aprepitant, 4-Benzylmorpholin-3-one is the exclusive precursor to the required impurity reference standard 2,2'-oxybis(4-benzylmorpholin-3-one) (CAS 638990-20-2) . No alternative morpholin-3-one building block can yield this specific impurity, making procurement of 4-Benzylmorpholin-3-one mandatory for compliance with regulatory analytical method validation requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Benzylmorpholin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.